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molecular formula C9H11NO2 B032410 Ethyl 4-pyridylacetate CAS No. 54401-85-3

Ethyl 4-pyridylacetate

Cat. No. B032410
M. Wt: 165.19 g/mol
InChI Key: QVLJLWHOILVHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518948B2

Procedure details

Thionyl chloride (1.70 ml, 23.0 mmol) was added to a solution of pyridin-4-yl-acetic acid hydrochloride (2.00 g, 11.5 mmol) in EtOH (30 ml) at 0° C. The reaction mixture was heated to reflux for 18 h, then the temperature of the reaction mixture was brought down to room temperature and the volatiles were evaporated in vacuo. The crude reaction mixture was basified with aqueous sodium bicarbonate solution, extracted with ethyl acetate (2×50 ml), washed with water, brine and dried over anhydrous sodium sulfate. After filtration the organic solvent was evaporated and dried to afford 1.50 g (86.2%) of ethyl 2-(pyridin-4-yl)acetate as pale yellow liquid. This was taken as such for the next step.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.Cl.[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1.C(=O)(O)[O-].[Na+].[CH3:21][CH2:22]O>>[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:21][CH3:22])=[O:14])=[CH:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CC(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was brought down to room temperature
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the organic solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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